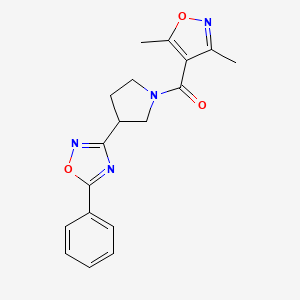

(3,5-Dimethylisoxazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-11-15(12(2)24-20-11)18(23)22-9-8-14(10-22)16-19-17(25-21-16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFXHDXKWUCCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is BRD4 , a protein that plays a crucial role in gene expression. BRD4 inhibitors have demonstrated promising potential in cancer therapy.

Mode of Action

The compound interacts with its target, BRD4, by inhibiting its activity. The compound DDT26, a derivative of the given compound, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM.

Biochemical Pathways

The inhibition of BRD4 by the compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase.

Result of Action

The result of the compound’s action is significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. This suggests that the compound could be a potential lead for the development of potent anti-breast cancer agents targeting BRD4.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its complex structure which includes isoxazole and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

- Molecular Formula: C18H19N5O2

- Molecular Weight: Approximately 338.4 g/mol

- Structure: The compound features multiple functional groups that facilitate diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

- Preparation of the isoxazole moiety through cyclization reactions.

- Formation of the oxadiazole ring by coupling reactions with appropriate precursors.

- Final assembly of the pyrrolidine and methanone groups under controlled conditions to optimize yield and purity.

The biological activity of this compound is largely attributed to its interactions with various biological targets:

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes that play critical roles in cancer progression and inflammatory pathways. For example, compounds containing isoxazole structures have been reported to act as histone deacetylase (HDAC) inhibitors, which are essential in regulating gene expression related to cancer cell proliferation .

- Receptor Modulation: The presence of multiple functional groups allows the compound to engage with receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell cycle regulation.

In Vitro Studies

In vitro studies have indicated that derivatives of this compound exhibit significant biological activities:

Case Studies

- Cancer Research: A study demonstrated that a related isoxazole derivative inhibited cancer cell growth by inducing apoptosis through HDAC inhibition. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Inflammatory Models: In animal models of inflammation, compounds featuring similar structural motifs were able to significantly reduce edema and inflammatory cytokine levels, suggesting a potential therapeutic role.

Q & A

Q. 1.1. What are the key synthetic methodologies for preparing (3,5-Dimethylisoxazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

The synthesis involves multi-step heterocyclic chemistry. A common approach includes:

- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under reflux in ethanol or 1,4-dioxane. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent .

- Step 2 : Functionalization of the pyrrolidine ring through nucleophilic substitution or condensation reactions. For example, coupling 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine with activated isoxazole carbonyl derivatives (e.g., acid chlorides) in the presence of triethylamine .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate high-purity products .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole cyclization | POCl₃, reflux, 2 h | 65–75 | |

| Isoxazole coupling | Et₃N, DMF, 24 h | 50–60 |

Q. 1.2. How is the compound characterized structurally?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of isoxazole and oxadiazole rings. For example, the isoxazole methyl groups show distinct singlet peaks at δ 2.3–2.5 ppm .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁N₃O₃: 364.1657) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring conformation .

Advanced Research Questions

Q. 2.1. How can computational modeling optimize the compound’s bioactivity?

Methodology :

- Molecular Docking : Use Discovery Studio (DS) or AutoDock to predict binding affinity to target proteins (e.g., enzymes like COX-2 or kinases). Focus on the oxadiazole’s hydrogen-bonding capacity and the isoxazole’s hydrophobic interactions .

- QSAR Studies : Correlate substituent effects (e.g., methyl groups on isoxazole) with activity using descriptors like logP and polar surface area (PSA) .

Example : Modifying the phenyl group on the oxadiazole to a pyridyl moiety increases PSA from 46.26 Ų to ~60 Ų, potentially improving solubility .

Q. 2.2. What strategies resolve contradictions in biological activity data across studies?

Case Study : Discrepancies in IC₅₀ values for kinase inhibition.

- Approach :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

- Structural Analog Comparison : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .

Table 2 : Comparative Bioactivity Data

| Derivative | Target (IC₅₀, μM) | Stability (t₁/₂, min) |

|---|---|---|

| Parent compound | Kinase A: 0.45 | 12.3 |

| Piperidine analog | Kinase A: 1.2 | 28.7 |

Q. 2.3. How can reaction mechanisms for oxadiazole formation be validated experimentally?

Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated intermediates to probe rate-determining steps (e.g., cyclization vs. dehydration) .

- In Situ FTIR Monitoring : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) during cyclization to identify intermediates .

- DFT Calculations : Compare energy barriers for alternative pathways (e.g., [3+2] cycloaddition vs. nucleophilic substitution) .

Q. 2.4. What are the challenges in scaling up synthesis, and how are they addressed?

Key Issues :

- Low Yield in Cyclization : Optimize stoichiometry (e.g., 1.2 equivalents of POCl₃) and use microwave-assisted synthesis to reduce reaction time .

- Purification Difficulties : Switch from DMF-EtOH to flash chromatography (silica gel, hexane/EtOAc gradient) for better scalability .

Q. 2.5. How is the compound’s stability under physiological conditions assessed?

Protocol :

pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 h, analyze via HPLC .

Photostability : Expose to UV light (λ = 254 nm) and monitor degradation products .

Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for heterocycles) .

Data Contradiction Analysis

Example : Conflicting solubility reports in DMSO (20 mg/mL vs. 5 mg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.